molecular formula C20H17FN4O2S B2919369 2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-10-0

2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2919369
CAS RN: 941880-10-0
M. Wt: 396.44
InChI Key: IYAOKNDAPRJEOO-UHFFFAOYSA-N
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Description

2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

A significant application of similar compounds involves the synthesis and evaluation of their antibacterial activity. For example, novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety, have shown potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom at specific positions reduced intravenous single-dose acute toxicity and convulsion inductive ability, while also eliminating phototoxicity (Asahina et al., 2008).

Anticancer Activity

Compounds with fluorine substitutions have been evaluated for their anticancer activities. A notable instance is the development of novel fluoro substituted benzo[b]pyran compounds with significant anti-lung cancer activity. The structural modifications introduced by incorporating fluorine atoms have shown to enhance the anticancer efficacy of these compounds compared to standard drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Antimicrobial and Antitumor Studies

Pyridine thiazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Zinc(II) complexes of these derivatives showed significant activity enhancements compared to the free ligands, demonstrating specificity towards certain bacteria and cancer cell lines. This indicates the potential of such compounds in developing new bioactive materials with novel properties (Xun-Zhong et al., 2020).

Synthesis and Pharmacological Evaluation

Thiazolo[3,2-a] pyrimidine derivatives have been synthesized and assessed for their anti-inflammatory and antinociceptive activities. Specific compounds showed significant activities with lower ulcerogenic effects, suggesting their potential as therapeutic agents for inflammation and pain management (Alam et al., 2010).

properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-14-3-1-13(2-4-14)18(26)25-20-24-17-15(5-6-16(17)28-20)19(27)23-11-12-7-9-22-10-8-12/h1-4,7-10,15H,5-6,11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAOKNDAPRJEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CC=NC=C3)N=C(S2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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